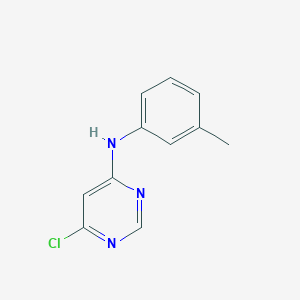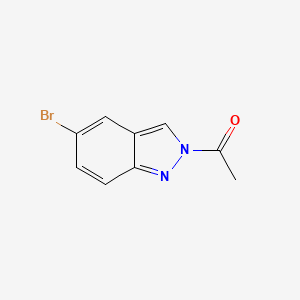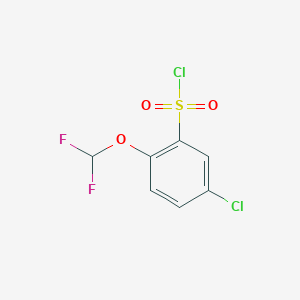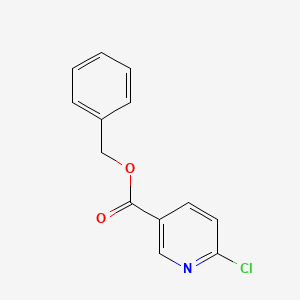
6-氯吡啶-3-羧酸苄酯
描述
Benzyl 6-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C13H10ClNO2 and its molecular weight is 247.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 6-chloropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 6-chloropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌药剂的合成
6-氯吡啶-3-羧酸苄酯是合成1,6-萘啶类的先驱,而1,6-萘啶类化合物具有显著的抗癌特性 。这些化合物已被研究用于对抗各种癌细胞系,并且探索了这些分子的结构-活性关系(SAR)以优化其抗癌活性。
抗抑郁药的合成
该化合物用于合成具有抗抑郁作用的分子。 这种应用在精神药物领域尤其重要,该领域一直在不断寻找更有效和更安全的治疗抑郁症及相关疾病的方法 .
作用机制
Target of Action
Many organic compounds like Benzyl 6-chloropyridine-3-carboxylate are often used in the synthesis of pharmaceuticals and could potentially interact with a variety of biological targets. The exact target would depend on the specific structure of the final compound .
Mode of Action
The mode of action would also depend on the final structure of the compound. For example, compounds containing a pyridine ring, like Benzyl 6-chloropyridine-3-carboxylate, are often involved in reactions at the benzylic position .
Biochemical Pathways
The affected biochemical pathways would be determined by the specific biological target of the compound. For instance, if the compound were to be used in the synthesis of a drug targeting a specific enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure and the route of administration. Factors such as solubility, stability, and molecular size all play a role in determining these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting or activating specific enzymes, to interacting with cell receptors, to affecting the synthesis of certain proteins .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors could affect the compound’s structure and, consequently, its interaction with its target .
生化分析
Biochemical Properties
Benzyl 6-chloropyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions at the benzylic position . The nature of these interactions often involves resonance stabilization of the benzylic carbocation, which facilitates substitution reactions. Additionally, Benzyl 6-chloropyridine-3-carboxylate can undergo oxidation reactions, further highlighting its versatility in biochemical processes .
Cellular Effects
The effects of Benzyl 6-chloropyridine-3-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, Benzyl 6-chloropyridine-3-carboxylate has been shown to impact cell signaling pathways, which can lead to changes in cellular responses and functions .
Molecular Mechanism
At the molecular level, Benzyl 6-chloropyridine-3-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, Benzyl 6-chloropyridine-3-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 6-chloropyridine-3-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that Benzyl 6-chloropyridine-3-carboxylate is relatively stable under normal storage conditions .
Dosage Effects in Animal Models
The effects of Benzyl 6-chloropyridine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure the safety and efficacy of Benzyl 6-chloropyridine-3-carboxylate .
Metabolic Pathways
Benzyl 6-chloropyridine-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. Understanding the specific metabolic pathways and the role of Benzyl 6-chloropyridine-3-carboxylate in these processes is crucial for elucidating its biochemical functions and potential therapeutic applications .
Transport and Distribution
The transport and distribution of Benzyl 6-chloropyridine-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments. The transport mechanisms and distribution patterns of Benzyl 6-chloropyridine-3-carboxylate are essential for understanding its bioavailability and pharmacokinetics .
Subcellular Localization
Benzyl 6-chloropyridine-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. The subcellular localization of Benzyl 6-chloropyridine-3-carboxylate is a critical factor in determining its biochemical and pharmacological properties .
属性
IUPAC Name |
benzyl 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXMCDINMYSBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679657 | |
| Record name | Benzyl 6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067902-28-6 | |
| Record name | Benzyl 6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


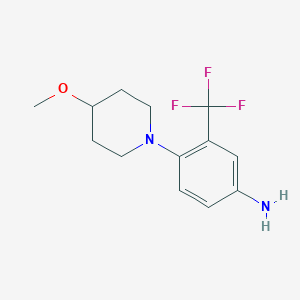
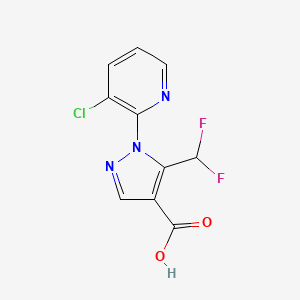
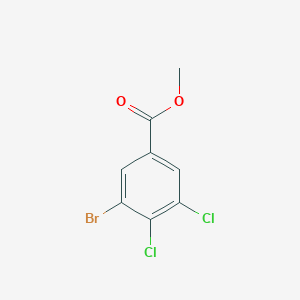
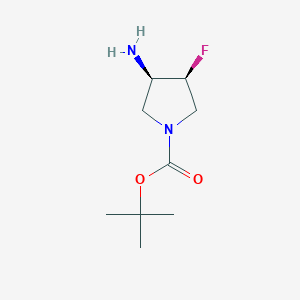
![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)
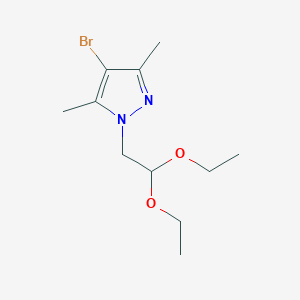
![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)

